molecular formula C13H24N2O2 B11867300 N-Isopropyl-2-oxa-9-azaspiro[5.5]undecane-3-carboxamide

N-Isopropyl-2-oxa-9-azaspiro[5.5]undecane-3-carboxamide

Cat. No.: B11867300
M. Wt: 240.34 g/mol
InChI Key: DJZKJRVMROOLPN-UHFFFAOYSA-N
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Description

N-Isopropyl-2-oxa-9-azaspiro[5.5]undecane-3-carboxamide is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds, such as this one, are known for their combination of flexibility and limited degrees of freedom, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-2-oxa-9-azaspiro[5.5]undecane-3-carboxamide typically involves the Prins cyclization reaction. The reaction conditions often include the use of Grubbs catalyst for olefin metathesis, although this method can be complex and expensive .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to reduce costs and improve yields. The use of high-throughput screening and molecular docking can aid in the optimization of the initial structure, ensuring high activity against target strains .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-2-oxa-9-azaspiro[5.5]undecane-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines .

Scientific Research Applications

N-Isopropyl-2-oxa-9-azaspiro[5.5]undecane-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Isopropyl-2-oxa-9-azaspiro[5.5]undecane-3-carboxamide involves its interaction with specific molecular targets. For instance, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the transport of essential molecules, leading to the death of the bacterial cells .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

N-propan-2-yl-2-oxa-9-azaspiro[5.5]undecane-3-carboxamide

InChI

InChI=1S/C13H24N2O2/c1-10(2)15-12(16)11-3-4-13(9-17-11)5-7-14-8-6-13/h10-11,14H,3-9H2,1-2H3,(H,15,16)

InChI Key

DJZKJRVMROOLPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1CCC2(CCNCC2)CO1

Origin of Product

United States

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